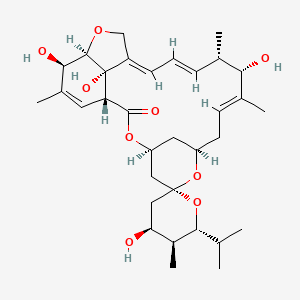

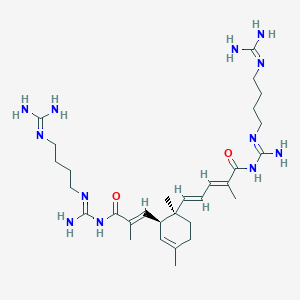

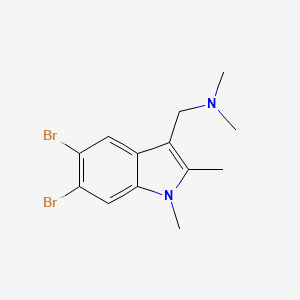

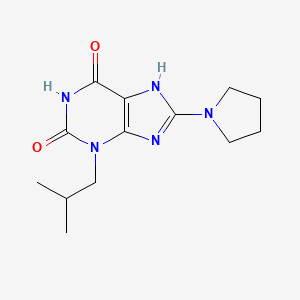

3-Isobutyl-8-pyrrolidinoxanthine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-isobutyl-8-pyrrolidinoxanthine is a synthetic organic compound belonging to the xanthine class. It is known for its role as a selective antagonist of the adenosine A2B receptor. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory and cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-8-pyrrolidinoxanthine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 50-100°C.

Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium on carbon (Pd/C) and hydrogen gas for hydrogenation reactions, as well as various organic bases like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

化学反応の分析

反応の種類

3-イソブチル-8-ピロリジノキサンチンは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特にピロリジン環で、求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究における用途

3-イソブチル-8-ピロリジノキサンチンは、科学研究において幅広い用途を持っています。

化学: キサンチン誘導体の構造活性相関を研究するためのツール化合物として使用されます。

生物学: この化合物は、アデノシン受容体とその細胞シグナル伝達における役割に関する研究に使用されます。

医学: 炎症性疾患、心血管疾患、および特定の種類の癌の治療における潜在的な治療用途を持っています。

科学的研究の応用

3-isobutyl-8-pyrrolidinoxanthine has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the structure-activity relationships of xanthine derivatives.

Biology: The compound is employed in research on adenosine receptors and their role in cellular signaling.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.

作用機序

3-イソブチル-8-ピロリジノキサンチンの主要な作用機序は、アデノシンA2B受容体に対する拮抗作用です。この受容体に結合することにより、この化合物は、環状アデノシンモノホスファート(cAMP)経路などの下流シグナル伝達経路の活性化を阻害します。 この阻害は、炎症の抑制やその他の治療効果につながる可能性があります .

類似化合物との比較

類似化合物

エンプロフィルリン: アデノシンA2B受容体に選択的拮抗作用を持つ別のキサンチン誘導体。

テオフィリン: 主に気管支拡張薬として使用される、選択性の低いキサンチン誘導体。

カフェイン: アデノシン受容体に非選択的な拮抗作用を持つ、広く知られているキサンチン誘導体。

独自性

3-イソブチル-8-ピロリジノキサンチンは、他のキサンチン誘導体に比べて、アデノシンA2B受容体に対する選択性が高いことが特徴です。 この選択性は、アデノシン受容体媒介効果のよりターゲットを絞ったモジュレーションを可能にするため、研究と潜在的な治療用途において貴重なツールとなります .

特性

分子式 |

C13H19N5O2 |

|---|---|

分子量 |

277.32 g/mol |

IUPAC名 |

3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H19N5O2/c1-8(2)7-18-10-9(11(19)16-13(18)20)14-12(15-10)17-5-3-4-6-17/h8H,3-7H2,1-2H3,(H,14,15)(H,16,19,20) |

InChIキー |

KHQOTPZSYMSVHB-UHFFFAOYSA-N |

正規SMILES |

CC(C)CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCC3 |

同義語 |

3-isobutyl-8-pyrrolidinoxanthine IPDX cpd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B1247050.png)

![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)